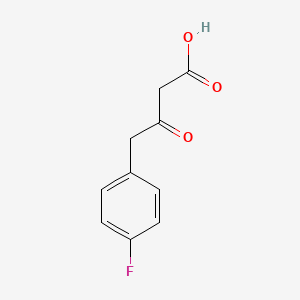

3-Oxo-4-(4-fluorophenyl)butanoic acid

Übersicht

Beschreibung

3-Oxo-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9FO3. It is characterized by the presence of a ketone group (3-oxo) and a fluorophenyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(4-fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

Reagents: 4-fluorobenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of more efficient catalysts to enhance yield and reduce reaction time. The specific methods can vary depending on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-4-(4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.

Major Products

Oxidation: Formation of 4-(4-fluorophenyl)butanoic acid.

Reduction: Formation of 4-(4-fluorophenyl)butanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Oxo-4-(4-fluorophenyl)butanoic acid serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can undergo condensation with amines to form β-amino acids, which are valuable in drug development.

- Michael Additions : The electrophilic nature of the carbonyl group makes it suitable for Michael addition reactions, leading to the synthesis of more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotics.

- Anti-inflammatory Agents : Research indicates that modifications of this compound could lead to anti-inflammatory drugs, targeting specific pathways involved in inflammation.

Case Study 1: Synthesis of β-Amino Acids

A study demonstrated the use of this compound as a precursor for synthesizing β-amino acids through a one-pot reaction involving amines and aldehydes. The yields were reported to be above 85%, showcasing the efficiency of this compound in producing valuable intermediates in pharmaceutical chemistry.

Case Study 2: Antimicrobial Evaluation

In another study, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development into new antimicrobial agents.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 3-Oxo-4-(4-fluorophenyl)butanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the fluorophenyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Oxo-4-(4-chlorophenyl)butanoic acid

- 3-Oxo-4-(4-bromophenyl)butanoic acid

- 3-Oxo-4-(4-methylphenyl)butanoic acid

Uniqueness

3-Oxo-4-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in pharmaceutical research.

Biologische Aktivität

3-Oxo-4-(4-fluorophenyl)butanoic acid, a compound with the molecular formula C10H9FO3, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analyses with similar compounds, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with an appropriate diketone under basic conditions. This process allows for the introduction of the fluorophenyl group at the 4-position of the butanoic acid backbone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | >125 |

The compound's mechanism of action in antimicrobial activity may involve inhibition of protein synthesis and disruption of nucleic acid production.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| HeLa | <20 |

These findings suggest that this compound could be a promising candidate for further development in anticancer therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the fluorine atom enhances its reactivity and biological interactions compared to similar compounds.

Comparative Analysis

When compared to structurally similar compounds such as 3,4-dichloroaniline and 4-methoxyaniline, this compound demonstrates superior biological activities due to its unique functional groups.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3,4-Dichloroaniline | Moderate | Low |

| 4-Methoxyaniline | Low | Moderate |

| This compound | High | High |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancers. For instance, a study published in MDPI demonstrated its efficacy against resistant bacterial strains, suggesting a role in developing new antibiotics . Another investigation focused on its anticancer properties, revealing significant cytotoxicity against breast and cervical cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-4-(4-fluorophenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or Knoevenagel condensation . For example:

- Friedel-Crafts acylation : Reacting maleic anhydride with 4-fluorophenyl derivatives under acidic conditions generates 4-aryl-4-oxo-2-butenoic acids, which can undergo Michael addition with thioglycolic acid to form the target compound .

- Knoevenagel condensation : Using 4-fluorobenzaldehyde and ethyl acetoacetate in alkaline conditions yields β-keto esters, which are hydrolyzed and decarboxylated to the final product .

Key factors affecting yield :

- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions.

- Temperature control : Excessive heat during decarboxylation can degrade intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Knoevenagel condensations.

| Method | Yield Range | Optimal Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts + Michael addition | 60-75% | 0-5°C, HCl catalysis | |

| Knoevenagel + hydrolysis | 50-65% | NaOH/EtOH, reflux |

Q. How does the fluorine substituent on the phenyl ring influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of the fluorine atom significantly alters the compound’s electronic landscape:

- Resonance effects : Fluorine directs electrophilic substitution to the para position via -I (inductive) effects, stabilizing intermediates in synthesis .

- Hydrogen-bonding capacity : Fluorine enhances interactions with biological targets (e.g., enzymes), as seen in its inhibition of kynurenine-3-hydroxylase (~70% inhibition at 10 µM) .

- Acid dissociation constant (pKa) : The fluorine atom lowers the pKa of the ketone group, increasing susceptibility to nucleophilic attacks (e.g., transaminase-mediated amination) .

Analytical techniques :

- ¹⁹F NMR : Quantifies electronic environment changes (δ ~ -110 ppm for para-substituted fluorine).

- DFT calculations : Predict charge distribution and reactive sites .

Advanced Research Questions

Q. What biocatalytic strategies are employed for the enantioselective synthesis of β-amino acid derivatives from this compound precursors?

The TR2 E2 PluriZyme , a bifunctional enzyme with transaminase and hydrolase activity, enables cascade reactions:

Hydrolysis : Converts methyl 3-oxo-4-(fluorophenyl)butanoate to the β-keto acid.

Transamination : Uses L-alanine as an amine donor to yield (R)-3-amino-4-(fluorophenyl)butanoic acid (>99% enantiomeric excess) .

Optimization parameters :

- pH : 8.0–9.5 (maximizes enzyme activity).

- Temperature : 60–65°C (balances reaction rate and enzyme stability).

- Substrate loading : ≤10 mM prevents substrate inhibition .

Scalability : Continuous flow reactors improve throughput by 30% compared to batch systems .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Contradictions often arise from structural variability (e.g., fluorophenyl substitution patterns) or assay conditions . A systematic approach includes:

Structural revalidation : Confirm compound identity via XRD (e.g., Acta Crystallographica data ) and LC-MS.

Bioactivity standardization :

- Use consistent cell lines (e.g., HepG2 for anticancer assays).

- Control for fluorophenyl positional isomers (2- vs. 4-substitution), which show divergent COX-2 inhibition .

Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like serum concentration in cell cultures .

Example : Derivatives with 4-fluorophenyl groups exhibit stronger antimicrobial activity (MIC = 8 µg/mL) than 2-fluorophenyl analogs (MIC = 32 µg/mL) due to improved membrane penetration .

Q. What computational methods are recommended to predict the metabolic pathways of this compound in biological systems?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites.

- QSAR models : Correlate substituent effects (e.g., logP = 2.17) with renal clearance rates .

- In silico toxicity prediction : Tools like Derek Nexus assess risks of hepatotoxicity linked to fluorophenyl metabolites .

Validation : Cross-reference predictions with in vitro microsomal assays (e.g., half-life >2 hours in human liver microsomes) .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXIFEOZYJGWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.